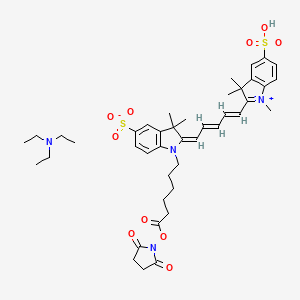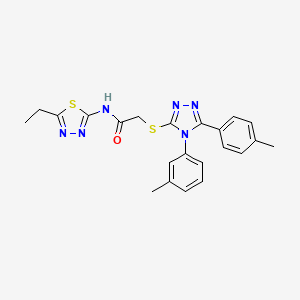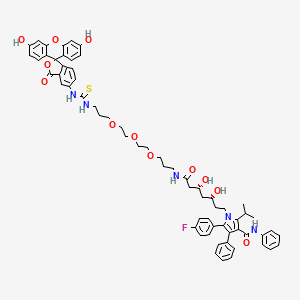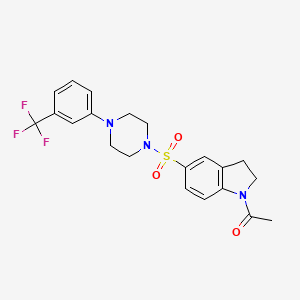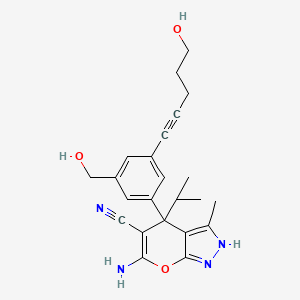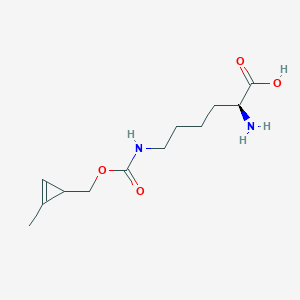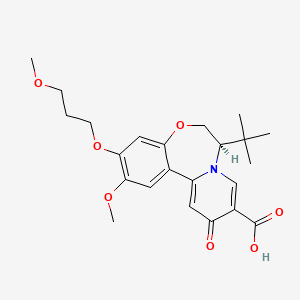
Gst-HG131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GST-HG131 is a novel small-molecule inhibitor of hepatitis B virus gene expression. It has shown significant potential in reducing the levels of hepatitis B surface antigen and hepatitis B virus DNA in both in vitro and in vivo studies . This compound is currently under clinical development for the treatment of chronic hepatitis B infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
GST-HG131 is synthesized through a series of chemical reactions involving dihydrobenzopyridooxazepine derivatives . The synthetic route typically involves the formation of the core structure followed by functional group modifications to enhance its biological activity and safety profile . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality . The process includes rigorous quality control measures to monitor the purity and potency of the final product . Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical composition and stability of this compound .
Chemical Reactions Analysis
Types of Reactions
GST-HG131 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: Substitution reactions are used to introduce different functional groups into the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with enhanced biological activity and reduced toxicity .
Scientific Research Applications
GST-HG131 has a wide range of scientific research applications, including:
Mechanism of Action
GST-HG131 exerts its effects by inhibiting the production of hepatitis B surface antigen and hepatitis B virus DNA . It targets specific molecular pathways involved in the replication and expression of the hepatitis B virus . The compound binds to terminal nucleotidyl transferase 4B, inhibiting its activity and thereby reducing the levels of viral antigens .
Comparison with Similar Compounds
Similar Compounds
RG7834: Another small-molecule inhibitor of hepatitis B virus gene expression.
Entecavir: A nucleoside analog used in the treatment of hepatitis B infection.
Tenofovir: An antiviral medication used to treat hepatitis B and HIV infections.
Uniqueness of GST-HG131
This compound is unique due to its high potency and specificity in inhibiting hepatitis B surface antigen and hepatitis B virus DNA . It has shown improved safety profiles in preclinical studies compared to similar compounds like RG7834 . Additionally, this compound has demonstrated additive antiviral effects when used in combination with other antiviral agents .
Properties
Molecular Formula |
C23H29NO7 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(7R)-7-tert-butyl-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C23H29NO7/c1-23(2,3)21-13-31-18-11-20(30-8-6-7-28-4)19(29-5)9-14(18)16-10-17(25)15(22(26)27)12-24(16)21/h9-12,21H,6-8,13H2,1-5H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
PQMAMDUBYCMNAT-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Canonical SMILES |
CC(C)(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B10856794.png)
![2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride](/img/structure/B10856799.png)
![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)
![3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride](/img/structure/B10856816.png)

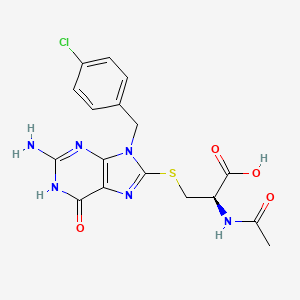
![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)
![6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B10856844.png)
